![molecular formula C17H19FN2O7S B585065 ent-Pazufloxacin-d4 Mesylate CAS No. 1346602-24-1](/img/no-structure.png)
ent-Pazufloxacin-d4 Mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“ent-Pazufloxacin-d4 Mesylate” is a deuterium labelled form of ent-Pazufloxacin . It is the R-enantiomer of Pazufloxacin , which is a fluoroquinolone antibiotic . The molecular formula of “this compound” is C17H15D4FN2O7S and its molecular weight is 418.43 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C17H15D4FN2O7S . This indicates that the compound contains carbon ©, hydrogen (H), deuterium (D), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The presence of deuterium in the compound suggests that it’s a deuterium-labelled form of ent-Pazufloxacin .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Pharmacokinetic properties of pazufloxacin mesylate have been extensively studied. In a study involving healthy volunteers, pazufloxacin mesylate demonstrated tolerance with single or multiple doses, showing no significant accumulation in the body after 5 days of administration. The study also noted sex differences in pharmacokinetic parameters such as half-life and mean residence time (Yu Jun-xian, 2007).
Pharmacological Interactions
Research on the interaction of pazufloxacin mesylate with other drugs, like aminophylline in rabbits, revealed that pazufloxacin mesylate can affect the pharmacokinetics of co-administered drugs, altering parameters like area under the curve (AUC) and half-life (Yu Jiang-nan, 2009).
Analytical Techniques
A novel chemiluminescence flow injection method for the determination of pazufloxacin mesylate in serum and urine has been developed. This method is highly sensitive and was successfully applied in sample analysis, showcasing its potential for clinical application (X.-L. Wang et al., 2005).
Synthesis Improvement
Research aimed at improving the synthesis of pazufloxacin mesylate has been conducted. The improved synthesis reduced process steps and achieved an overall yield of 51.6%, making it suitable for industrial manufacture (Xu Yan, 2005).
Formulation Studies
Studies have been conducted on the formulation of pazufloxacin mesylate into a gel for clinical application. The preparation technique was found to be simple, reliable, and stable, making it suitable for clinical use (Deng Ming, 2008).
Clinical Efficacy
Pazufloxacin mesylate eye drops have been evaluated for their efficacy and safety in treating bacterial conjunctivitis. The study found the eye drops to be effective and safe, indicating their potential for clinical application in eye infections (Yue-qin Zhang et al., 2019).
Eigenschaften
CAS-Nummer |
1346602-24-1 |
---|---|
Molekularformel |
C17H19FN2O7S |
Molekulargewicht |
418.429 |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |
InChI-Schlüssel |
UDHGFPATQWQARM-CEGXQLDXSA-N |
SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Synonyme |
(3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate; (R)-Pazufloxacin-d4 Mesylate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.